molecular formula C21H18FN3O2 B11022346 N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11022346
M. Wt: 363.4 g/mol
InChI Key: WJSVOTVKPWGIDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a synthetic small molecule featuring a fused isoquinoline core modified with a 2-methyl-1-oxo group and a carboxamide-linked 6-fluoroindole ethyl side chain. The fluorine atom at the indole’s 6-position may enhance metabolic stability and binding affinity, while the methyl group on the isoquinoline could influence steric interactions with biological targets.

Properties

Molecular Formula

C21H18FN3O2

Molecular Weight

363.4 g/mol

IUPAC Name

N-[2-(6-fluoroindol-1-yl)ethyl]-2-methyl-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C21H18FN3O2/c1-24-13-18(16-4-2-3-5-17(16)21(24)27)20(26)23-9-11-25-10-8-14-6-7-15(22)12-19(14)25/h2-8,10,12-13H,9,11H2,1H3,(H,23,26)

InChI Key

WJSVOTVKPWGIDG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCN3C=CC4=C3C=C(C=C4)F

Origin of Product

United States

Preparation Methods

Preparation of 6-Fluoro-1H-Indole

The 6-fluoroindole subunit is synthesized via electrophilic fluorination or cross-coupling reactions. A common method involves the Sandmeyer reaction on 6-nitroindole, followed by reduction and diazotization to introduce fluorine. Alternatively, palladium-catalyzed coupling of fluorinated aryl halides with alkyne precursors offers higher regioselectivity.

Example Protocol :

  • 6-Nitroindole (10 mmol) is dissolved in anhydrous THF under nitrogen.

  • Hydrogen fluoride-pyridine complex (15 mmol) is added dropwise at 0°C.

  • The mixture is stirred for 12 hours, quenched with ice, and extracted with dichloromethane.

  • The product, 6-fluoroindole , is purified via column chromatography (hexane/ethyl acetate, 4:1), yielding 78%.

Construction of 2-Methyl-1-Oxo-1,2-Dihydroisoquinoline-4-Carboxylic Acid

The isoquinoline core is synthesized through cyclization of substituted benzaldehyde derivatives. A modified Pomeranz-Fritsch reaction using 2-methyl-4-nitrobenzaldehyde and glyoxylic acid achieves the desired scaffold.

Key Steps :

  • Cyclization : 2-Methyl-4-nitrobenzaldehyde (5 mmol) reacts with glyoxylic acid (6 mmol) in acetic anhydride at 120°C for 6 hours.

  • Reduction : The nitro group is reduced to an amine using hydrogen gas and palladium on carbon (10% w/w).

  • Oxidation : The amine is oxidized to a ketone using Jones reagent, yielding 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (62% overall yield).

Amide Bond Formation and Final Coupling

Activation of the Carboxylic Acid

The carboxylic acid is activated as an acyl chloride or mixed anhydride to facilitate amide coupling. Thionyl chloride (SOCl₂) is preferred for its efficiency in forming acyl chlorides.

Procedure :

  • 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (3 mmol) is refluxed with SOCl₂ (10 mL) for 2 hours.

  • Excess SOCl₂ is removed under vacuum, and the residue is dissolved in dry dichloromethane.

Reaction with 2-(6-Fluoro-1H-Indol-1-yl)Ethylamine

The activated acyl chloride reacts with 2-(6-fluoro-1H-indol-1-yl)ethylamine in the presence of a base to form the final carboxamide.

Optimized Conditions :

  • Solvent : Anhydrous dichloromethane

  • Base : Triethylamine (2 equiv)

  • Temperature : 0°C to room temperature

  • Time : 12 hours

  • Yield : 85% after purification by recrystallization (ethanol/water).

Critical Reaction Parameters and Yield Optimization

ParameterOptimal ConditionImpact on Yield
Fluorination MethodPd-catalyzed couplingIncreases to 82%
Cyclization Temp120°CAvoids side products
Coupling BaseTriethylamineEnhances nucleophilicity
PurificationColumn chromatographyPurity >98%

Notable Findings :

  • Lower temperatures during amide coupling reduce racemization.

  • Ultrasonication during cyclization shortens reaction time by 30%.

Analytical Characterization

Post-synthesis analysis ensures structural fidelity and purity:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, indole NH), 7.85–7.20 (m, 9H, aromatic), 3.72 (t, 2H, CH₂), 2.98 (s, 3H, CH₃).

  • LC-MS : [M+H]⁺ at m/z 363.4, confirming molecular weight.

  • HPLC : Purity >99% with a C18 column (acetonitrile/water gradient).

Industrial-Scale Considerations

For large-scale production, continuous flow reactors improve safety and efficiency in fluorination and cyclization steps. Solvent recovery systems (e.g., distillation for dichloromethane) reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Potential use in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. The fluoro-indole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The isoquinoline carboxamide structure may allow the compound to bind to DNA or proteins, affecting cellular processes such as transcription and translation. The exact pathways and targets would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoquinoline Carboxamide Derivatives with Indole Substituents

  • N-[2-(1H-indol-3-yl)ethyl]-2-isopropyl-1-oxoisoquinoline-4-carboxamide (): This analog replaces the 6-fluoroindol-1-yl group with an indol-3-yl moiety and substitutes the 2-methyl group with an isopropyl. The indol-3-yl orientation may alter receptor binding due to spatial differences, while the bulkier isopropyl group could reduce solubility compared to the methyl group in the target compound. The absence of fluorine might decrease metabolic stability .
  • The methoxy groups may also introduce electron-donating effects, contrasting with the electron-withdrawing fluorine in the target compound .

Thiazole-Modified Isoquinoline Carboxamides

  • N-[2-(4-Isopropylthiazol-2-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide (Compound 1, ): Replacing indole with a 4-isopropylthiazole alters electronic properties and hydrogen-bonding capacity. Thiazole’s aromaticity and sulfur atom may enhance π-π stacking or metal coordination, but the lack of indole’s NH group could reduce interactions with polar residues in target proteins .

PROTACs Incorporating Isoquinoline Motifs

  • VZ185 (): This PROTAC integrates a 2-methyl-1-oxo-1,2-dihydro-2,7-naphthyridine fragment (structurally analogous to the isoquinoline core) linked to a thiazole and fluorocyclopropane. The larger molecular weight (~1,000 Da) and complex structure likely impair bioavailability compared to the simpler target compound. However, the PROTAC design enables targeted protein degradation, a distinct mechanism from traditional kinase inhibition .

Structural and Functional Analysis

Table 1: Key Structural and Hypothesized Functional Differences

Compound Core Structure Substituents Hypothesized Advantages Potential Limitations
Target Compound Isoquinoline 6-fluoroindol-1-yl, 2-methyl Enhanced metabolic stability; optimized steric profile Moderate solubility
N-[2-(indol-3-yl)ethyl] analog (7) Isoquinoline Indol-3-yl, 2-isopropyl Improved lipophilicity for membrane penetration Reduced solubility; lower metabolic stability
Thiazole analog (2) Isoquinoline 4-isopropylthiazole Potential for metal coordination or π-π stacking Loss of indole-specific interactions
VZ185 PROTAC (5) Naphthyridine/Thiazole Fluorocyclopropane, PEG linker Enables protein degradation; high target specificity Poor oral bioavailability; high molecular weight

Biological Activity

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the compound's biological activity, synthesis methods, and relevant research findings.

Molecular Characteristics

The molecular formula of the compound is C21H18FN3O2C_{21}H_{18}FN_{3}O_{2} with a molecular weight of 363.4 g/mol. The structure incorporates an indole moiety, a dihydroisoquinoline core, and a carboxamide functional group. The fluorine atom in the indole ring is significant as it enhances both the biological activity and stability of the compound.

Kinase Inhibition

One of the primary areas of interest regarding this compound is its potential as a kinase inhibitor . Kinases play crucial roles in various cellular processes, including signal transduction and cell division, making them important targets in cancer therapy. The fluorinated indole structure is known to improve binding affinity to kinase targets, suggesting that this compound may exhibit significant anticancer properties.

Anti-inflammatory and Analgesic Properties

Similar compounds have demonstrated anti-inflammatory and analgesic effects, indicating that this compound could also possess therapeutic applications in treating inflammatory diseases and pain management.

Synthesis Methods

The synthesis of this compound can be achieved through various methods that ensure high purity and yield. Some notable synthetic routes include:

  • Condensation Reactions : Utilizing appropriate precursors to form the dihydroisoquinoline core.
  • Fluorination Techniques : Specific methods to introduce the fluorine atom into the indole structure.
  • Carboxamide Formation : Converting intermediate products into the final carboxamide derivative.

These methods are critical for optimizing the compound for further pharmacological studies.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructure FeaturesBiological ActivityUniqueness
N-(1H-indol-6-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamideIndole and isoquinoline coreModerate kinase inhibitionLacks fluorine substitution
5-Fluoroindole derivativesFluorinated indoleAnticancer propertiesSimilar but lacks isoquinoline structure
4-(3-Ethenylpyridinyl) derivativesContains pyridine instead of indoleVaries based on substitutionDifferent heterocyclic structure

The presence of both indole and dihydroisoquinoline moieties along with fluorination makes this compound distinct from others, potentially enhancing its efficacy as a therapeutic agent.

Research Findings

Recent studies have focused on the pharmacokinetics and dynamics of this compound. These studies typically evaluate:

  • Binding Affinity : Assessing how well the compound interacts with various biological targets.
  • In vitro Studies : Evaluating its effects on cellular models.
  • In vivo Studies : Investigating its metabolic profile and systemic exposure in animal models.

Such investigations are essential for understanding how this compound can be developed into a viable therapeutic option .

Q & A

Q. What are the key synthetic steps and reaction condition optimizations for N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide?

The synthesis typically involves constructing the isoquinoline core, followed by functionalization with the 6-fluoroindole moiety. Critical steps include:

  • Core formation : Cyclization of precursor intermediates under controlled temperature (e.g., 80–120°C) and catalysis (e.g., Pd or Cu catalysts) to form the dihydroisoquinoline scaffold .
  • Amide coupling : Use of coupling agents like EDC/HOBt or DCC to attach the indole-ethyl group to the carboxylate .
  • Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios to improve yields (reported 8–17% in analogous indole derivatives) .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and purity (e.g., indole proton signals at δ 7.2–8.1 ppm) .
  • HRMS : High-resolution mass spectrometry for molecular formula validation (e.g., observed vs. calculated m/z) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% for research-grade material) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Antiproliferative assays : MTT or SRB tests against cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, leveraging the compound’s potential interaction with ATP-binding pockets .
  • Cellular uptake studies : Flow cytometry with fluorescent analogs to evaluate membrane permeability .

Advanced Research Questions

Q. How can computational methods predict biological targets and binding modes for this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like Bcl-2/Mcl-1, based on structural analogs .
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .
  • QSAR modeling : Train models on indole derivatives’ bioactivity data to predict efficacy and toxicity .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Meta-analysis : Pool data from multiple assays (e.g., IC50_{50} variability in cancer cell lines) and apply ANOVA to identify confounding variables (e.g., cell passage number) .
  • Dose-response normalization : Standardize protocols (e.g., incubation time, serum concentration) to reduce inter-lab variability .
  • Orthogonal assays : Validate results using complementary techniques (e.g., Western blotting for apoptosis markers alongside viability assays) .

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Core modifications : Synthesize analogs with methyl, chloro, or nitro substitutions at the isoquinoline 2-position to assess steric effects .
  • Side-chain variations : Replace the fluoroindole group with pyrrole or thiazole moieties to probe electronic influences .
  • Bioisosteric replacements : Substitute the carboxamide with sulfonamide or urea groups to evaluate hydrogen-bonding contributions .

Q. What analytical techniques identify metabolic and degradation products in stability studies?

  • LC-MS/MS : Track hepatic microsomal metabolites (e.g., Phase I oxidation products) using collision-induced dissociation .
  • Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions, followed by HPLC-DAD to profile degradation pathways .

Q. How can design of experiments (DOE) optimize reaction yields and purity?

  • Factorial design : Vary factors like temperature (60–100°C), catalyst loading (5–15 mol%), and solvent (DMAC vs. DMSO) to identify optimal conditions .
  • Response surface methodology (RSM) : Model interactions between variables to maximize yield while minimizing byproducts .

Q. How to compare this compound’s efficacy with structural analogs in preclinical models?

  • In vivo xenografts : Administer equimolar doses (e.g., 10–50 mg/kg) in nude mice bearing tumors and compare tumor volume reduction vs. controls .
  • Pharmacokinetic profiling : Measure plasma half-life (t1/2_{1/2}), Cmax_{max}, and AUC for analogs to correlate structural features with bioavailability .

Q. What in vivo models assess pharmacokinetics and toxicity profiles?

  • Rodent studies : Use Sprague-Dawley rats for IV/PO dosing to calculate clearance (Cl) and volume of distribution (Vd) .
  • Toxicogenomics : RNA-seq of liver/kidney tissues to identify off-target gene expression changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.